2-(2-Oxo-2-(4-methoxyphenyl)ethyl)malononitrile
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Overview
Description
2-(2-Oxo-2-(4-methoxyphenyl)ethyl)malononitrile: is an organic compound with the molecular formula C12H10N2O2 and a molecular weight of 214.22 g/mol . This compound is characterized by the presence of a methoxyphenyl group attached to an oxoethyl malononitrile moiety. It is primarily used in scientific research and chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Oxo-2-(4-methoxyphenyl)ethyl)malononitrile typically involves the reaction of 2-bromo-1-(4-methoxyphenyl)ethan-1-one with malononitrile in the presence of a base such as sodium ethoxide or potassium ethoxide in ethanol . The reaction mixture is heated at around 40°C for 18 hours before the solvent is removed under reduced pressure. The crude product is then purified by trituration in cold methanol .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Oxo-2-(4-methoxyphenyl)ethyl)malononitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the malononitrile group.
Oxidation and Reduction Reactions: The oxo group can be involved in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Solvents: Ethanol is frequently used as a solvent for these reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups attached to the malononitrile moiety.
Scientific Research Applications
2-(2-Oxo-2-(4-methoxyphenyl)ethyl)malononitrile is used in various scientific research applications, including:
Chemical Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound is investigated for its potential biological activities and as a precursor for drug development.
Material Science: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Oxo-2-(4-methoxyphenyl)ethyl)malononitrile involves its interaction with molecular targets through its functional groups. The oxo and malononitrile groups can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. Specific pathways and molecular targets depend on the context of its use in research and applications.
Comparison with Similar Compounds
- 2-(2-Oxo-2-phenylethyl)malononitrile
- 2-(2-Oxo-2-(4-chlorophenyl)ethyl)malononitrile
- 2-(2-Oxo-2-(4-nitrophenyl)ethyl)malononitrile
Comparison: 2-(2-Oxo-2-(4-methoxyphenyl)ethyl)malononitrile is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity compared to similar compounds with different substituents on the phenyl ring .
Properties
IUPAC Name |
2-[2-(4-methoxyphenyl)-2-oxoethyl]propanedinitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-16-11-4-2-10(3-5-11)12(15)6-9(7-13)8-14/h2-5,9H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJCORKKNFKREHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC(C#N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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